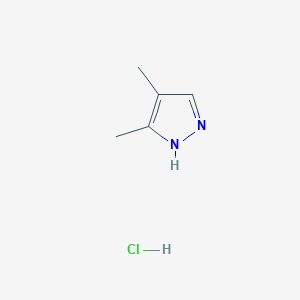
2-乙氧基-4-甲基吡啶-3-羧酸
描述
2-Ethoxy-4-methylpyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1518007-17-4 . It has a molecular weight of 181.19 . The IUPAC name for this compound is 2-ethoxy-4-methylnicotinic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-Ethoxy-4-methylpyridine-3-carboxylic acid is 1S/C9H11NO3/c1-3-13-8-7 (9 (11)12)6 (2)4-5-10-8/h4-5H,3H2,1-2H3, (H,11,12) . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
2-Ethoxy-4-methylpyridine-3-carboxylic acid is a powder that is stored at room temperature .科学研究应用
有机合成
2-乙氧基-4-甲基吡啶-3-羧酸在有机合成中得到应用,特别是用于构建复杂分子。 其羧酸基团可参与偶联反应,例如铃木-宫浦偶联反应,这是形成碳-碳键的关键方法 。该化合物的结构允许将乙氧基和甲基引入目标分子中,这可以显著改变这些分子的物理和化学性质。
纳米技术
在纳米技术领域,该化合物可用作表面改性剂,以提高纳米粒子在各种溶剂中的分散性。 其分子结构可以与纳米粒子的表面相互作用,提供稳定性并防止聚集,这对开发具有一致特性的纳米材料至关重要 。
聚合物
2-乙氧基-4-甲基吡啶-3-羧酸的羧酸官能团使其成为聚合物研究的候选者。 它可以在聚合物链中充当单体或交联剂,有助于开发具有增强的耐用性、柔韧性或与其他物质的特定相互作用的新材料 。
医药
虽然搜索结果中未详细说明该化合物在医药中的具体应用,但羧酸衍生物已知在药物设计和开发中发挥作用。 它们可以由于其反应性和形成稳定键的能力而成为活性药物成分或中间体的合成的一部分 。
药剂学
在药剂学中,像 2-乙氧基-4-甲基吡啶-3-羧酸这样的化合物可以参与各种药物制剂的合成。 它们的结构基序通常存在于具有生物活性的分子中,并且可以用来修饰药物的药代动力学和药效学特性 。
生物技术
该化合物的反应性基团使其适用于生物技术应用,例如酶抑制研究或作为生物缀合的构建块。 它参与生物正交反应的能力可以用于标记或靶向生物系统内的特定生物分子 。
环境科学
羧酸及其衍生物经常用于环境科学,特别是在污染物的分析和去除中。 它们可以在水处理过程中螯合金属离子,或作为环境监测中分析方法的标准 。
分析化学
在分析化学中,2-乙氧基-4-甲基吡啶-3-羧酸可用作各种化学分析中的试剂或标准品。 其明确的结构和性质使其可用于校准仪器或作为定量分析物的参考化合物 。
安全和危害
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/protective clothing/eye protection/face protection .
作用机制
Target of Action
Many compounds like “2-Ethoxy-4-methylpyridine-3-carboxylic acid” often target specific proteins or enzymes in the body. These targets are usually key components in a biological pathway, and their modulation can lead to therapeutic effects .
Mode of Action
The compound could interact with its target through various mechanisms, such as inhibiting an enzyme’s activity or blocking a receptor’s function. This interaction often leads to changes in the biological pathway and ultimately affects the physiological process .
Biochemical Pathways
The compound might affect one or more biochemical pathways. For example, it could inhibit a step in a metabolic pathway, leading to decreased production of a certain metabolite. Alternatively, it could enhance a signaling pathway, leading to increased cellular responses .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as solubility, stability, and molecular size could affect how well the compound is absorbed and distributed in the body, how it is metabolized, and how quickly it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, it could lead to changes in cell growth, cell death, or immune response .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain compounds might be more effective at a specific pH or less stable at high temperatures .
生化分析
Biochemical Properties
2-Ethoxy-4-methylpyridine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions with these biomolecules can influence the biochemical pathways in which it is involved. For instance, it may act as a substrate or inhibitor for specific enzymes, thereby affecting the overall biochemical reaction .
Cellular Effects
2-Ethoxy-4-methylpyridine-3-carboxylic acid has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes can lead to changes in cell behavior, such as alterations in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 2-Ethoxy-4-methylpyridine-3-carboxylic acid involves its interactions with biomolecules at the molecular level. The compound can bind to specific proteins or enzymes, leading to inhibition or activation of these biomolecules. This binding interaction can result in changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethoxy-4-methylpyridine-3-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to a decrease in its efficacy over time .
Dosage Effects in Animal Models
The effects of 2-Ethoxy-4-methylpyridine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. It is essential to determine the optimal dosage to achieve the desired therapeutic effects without causing harm .
Metabolic Pathways
2-Ethoxy-4-methylpyridine-3-carboxylic acid is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can affect the overall metabolic processes within the cell .
Transport and Distribution
The transport and distribution of 2-Ethoxy-4-methylpyridine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its activity and function .
Subcellular Localization
2-Ethoxy-4-methylpyridine-3-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in various biochemical processes .
属性
IUPAC Name |
2-ethoxy-4-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-8-7(9(11)12)6(2)4-5-10-8/h4-5H,3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQURFZWBOUBBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride](/img/structure/B1446521.png)


![Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate](/img/structure/B1446529.png)
![4-Boc-6-Amino-[1,4]oxazepane hydrochloride](/img/structure/B1446530.png)
![1,4,5,6-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride](/img/structure/B1446532.png)



![1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-3-carboxylic acid](/img/structure/B1446537.png)
![1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1446538.png)
